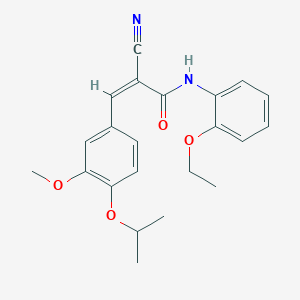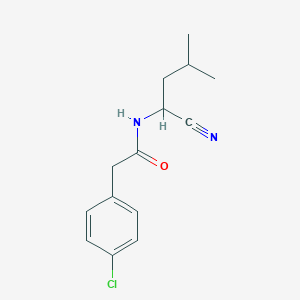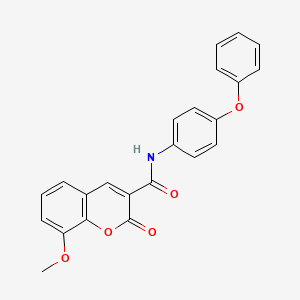
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a chemical compound with the molecular formula C16H15N3O2. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole and its derivatives are known as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, the benzimidazole ligand was prepared by deprotonation of 2-(2’-pyridyl)benzimidazole with NaH in dimethylformamide and treated the sodium salt solution with 1,6-dibromo hexane .Molecular Structure Analysis
The structures of synthesized benzimidazole derivatives were confirmed using various spectroscopic techniques such as UV/Visible, IR, 1 HNMR, and Mass spectroscopy . The percentage of carbon, hydrogen, and nitrogen was also determined by elemental analysis .Chemical Reactions Analysis
Benzimidazole derivatives act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
- A study highlighted the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing a solvent-free, efficient process. These derivatives exhibited antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, emphasizing the compound's potential in therapeutic applications (Bhoi et al., 2016).
Environmentally-Friendly Synthesis Approaches
- Research has developed greener synthesis methods for alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones using hydrogen peroxide in ethyl acetate. This approach offers a high-yield, eco-friendly alternative for the synthesis of these compounds, highlighting their potential in developing anticancer therapies (Sweeney et al., 2017).
Ionic Liquid Catalysis
- The use of ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation has been found effective for the synthesis of 2-aryl-4,5-diphenyl imidazoles. This method highlights the role of ionic liquids as catalysts in organic synthesis, providing a mild, high-yield, and environmentally friendly option (Zang et al., 2010).
Antimicrobial Activity of Novel Derivatives
- Novel 1,2,3-triazole derivatives prepared via condensation of ethyl pyruvates with 2-phenylenediamine have shown potent antimicrobial activity. This research suggests the compound's potential in antimicrobial drug development, offering a pathway to new treatments for microbial infections (Abdel-Wahab et al., 2014).
Crystal Structure Analysis
- The crystal structure analysis of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the molecular conformation and potential interactions in biological systems. This information is crucial for the design of new drugs with improved efficacy and reduced side effects (Özbey et al., 2001).
Mecanismo De Acción
Target of Action
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a derivative of benzimidazole . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the primary targets of this compound could be these metals and alloys.
Mode of Action
Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They generally protect the metal from corrosion by forming a film on the metal surface .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with the metal surface to form a protective film, thereby inhibiting corrosion . This suggests that the compound may affect the electrochemical reactions occurring on the metal surface.
Pharmacokinetics
As a corrosion inhibitor, its bioavailability would primarily depend on its ability to form a protective film on the metal surface .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . By forming a protective film on the metal surface, it reduces the rate of attack by the corrosive environment .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by the environmental conditions. It has been reported to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action can be influenced by factors such as the pH and ionic strength of the environment.
Direcciones Futuras
Benzimidazole and its derivatives have been recently mentioned in the literature as corrosion inhibitors . This suggests that there is ongoing research in this field, and Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate could potentially be studied further for its corrosion inhibiting properties. Additionally, benzimidazole derivatives have been studied for their bioactivities, suggesting potential future directions in therapeutic chemistry .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate are not fully understood due to the limited research available. Benzimidazoles, the core structure of this compound, are known to interact with various enzymes and proteins . They can mimic properties of DNA bases, which may influence their interactions with biomolecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Benzimidazoles have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer effects . These effects suggest that this compound may also influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been used in medicine, suggesting that they may have dose-dependent effects .
Metabolic Pathways
The specific metabolic pathways involving this compound are not known. Acetate, a component of the compound, is a key biomolecule involved in various metabolic pathways
Propiedades
IUPAC Name |
ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFRJZMGVAZOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)


![5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2997337.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)
![N-tert-butyl-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2997340.png)


![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2997346.png)
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)
